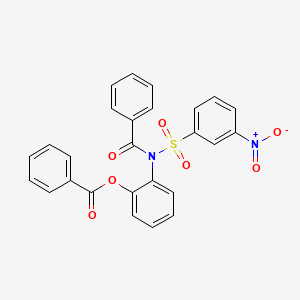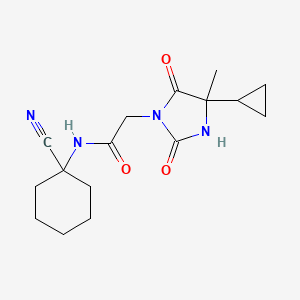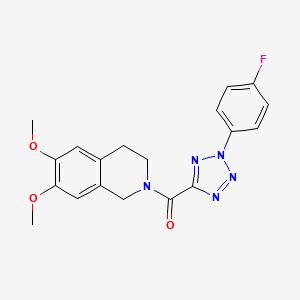
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule Structurally, it's composed of an isoquinoline derivative and a tetrazole moiety, connected by a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials
6,7-Dimethoxy-1-tetralone
4-Fluorophenylhydrazine
Sodium azide
Steps
Step 1: : Condensation of 6,7-Dimethoxy-1-tetralone with ammonium acetate to form 6,7-dimethoxy-3,4-dihydroisoquinoline.
Step 2: : Diazotization of 4-Fluorophenylhydrazine followed by reaction with sodium azide to form 2-(4-fluorophenyl)-2H-tetrazole.
Step 3: : Coupling of the two intermediate compounds through a methylene bridge formation, typically using methanone as the linking reagent.
Industrial Production Methods
Industrial production usually follows similar synthetic routes but with optimized conditions for higher yields and purity:
Large-scale reactors for controlled temperature and pressure conditions.
Enhanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methylene bridge, leading to potential oxidative derivatives.
Reduction: : Reduction can occur, especially at the isoquinoline ring, yielding reduced isoquinoline derivatives.
Substitution: : Substitution reactions can take place at the fluorophenyl or methoxy groups, resulting in various substituted products.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Various alkyl or aryl halides for substitution reactions under basic or acidic conditions.
Major Products
Oxidative products at the methylene bridge.
Reduced isoquinoline derivatives.
Substituted derivatives at the fluorophenyl or methoxy groups.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions.
Material Science: : Building block in the synthesis of advanced materials.
Biology
Enzyme Inhibitors: : Potential for designing enzyme inhibitors due to its complex structure.
Bioactive Compounds: : Basis for synthesizing bioactive molecules with medicinal properties.
Medicine
Drug Design: : Template for the development of novel pharmaceuticals, especially in oncology and neurology.
Diagnostic Agents: : Precursors for imaging agents in diagnostic medicine.
Industry
Chemical Synthesis: : Intermediates in the production of fine chemicals.
Pharmaceutical Manufacturing: : Precursor for various drug molecules.
Mechanism of Action
Molecular Targets and Pathways
Enzymatic Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, altering enzymatic activity.
Signal Transduction: : Modulates signal transduction pathways by interacting with cellular receptors.
Comparison with Similar Compounds
The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone lies in its combination of an isoquinoline and a tetrazole ring, providing a unique pharmacophore.
Similar Compounds
(6,7-dimethoxy-1-tetralone): : Lacks the tetrazole moiety.
(4-fluorophenylhydrazine): : Only the precursor, lacks the full structure.
Isoquinoline derivatives: : Broad class but without the specific functional groups combined in this compound.
Each of these related compounds lacks the precise combination of functional groups that endow this compound with its unique properties and applications. The tailored structure allows for specific interactions in chemical reactions and biological systems.
That's it! What should we tackle next?
Properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(4-fluorophenyl)tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3/c1-27-16-9-12-7-8-24(11-13(12)10-17(16)28-2)19(26)18-21-23-25(22-18)15-5-3-14(20)4-6-15/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLDYUNDRHTDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
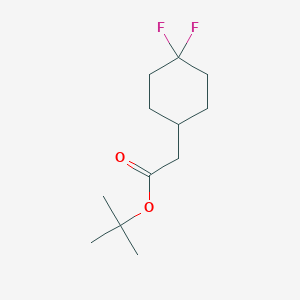
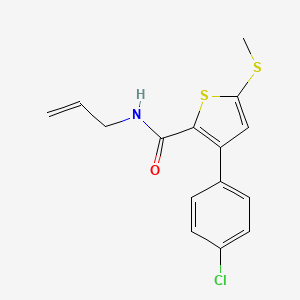
![N'-(3-acetamidophenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B2702523.png)
![N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2702525.png)
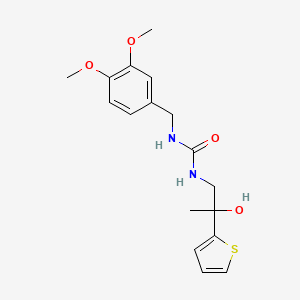
![N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2702527.png)
![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2702528.png)
![8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2702537.png)
![2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2702538.png)
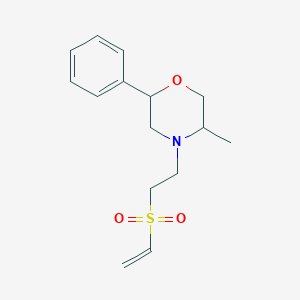
![ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate](/img/new.no-structure.jpg)

